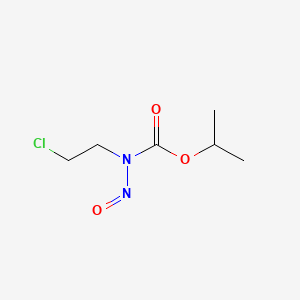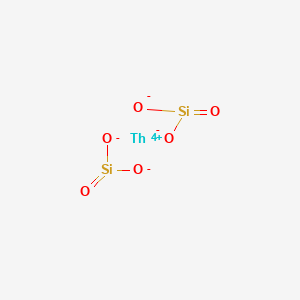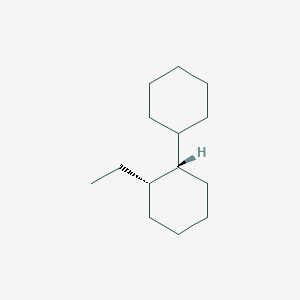
1-Cyclohexyl-2-ethyl-cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-2-ethyl-cyclohexane is a cycloalkane compound characterized by two cyclohexane rings, one of which is substituted with an ethyl group. This compound falls under the category of saturated hydrocarbons, meaning it contains only single bonds between carbon atoms. Cycloalkanes like this compound are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-ethyl-cyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with ethyl halides under the presence of a strong base, such as sodium hydride. This reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexyl ethyl ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-ethyl-cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of cyclohexyl ethyl ketone.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst, converting cyclohexyl ethyl ketone back to this compound.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products:
Oxidation: Cyclohexyl ethyl ketone.
Reduction: this compound.
Substitution: Halogenated cyclohexyl ethyl derivatives.
Scientific Research Applications
1-Cyclohexyl-2-ethyl-cyclohexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of cycloalkanes. Its derivatives are used in the synthesis of more complex organic molecules.
Biology: Research on cycloalkanes like this compound helps in understanding the behavior of similar structures in biological systems.
Medicine: Although not directly used as a drug, its derivatives may have potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-ethyl-cyclohexane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions are crucial in determining its reactivity and stability. In combustion reactions, it undergoes a series of dehydrogenation and oxidation steps, ultimately forming smaller hydrocarbons and carbon dioxide .
Comparison with Similar Compounds
Cyclohexane: A simpler cycloalkane with a single ring structure.
Ethylcyclohexane: Similar to 1-Cyclohexyl-2-ethyl-cyclohexane but with only one ethyl group attached to the cyclohexane ring.
Methylcyclohexane: Contains a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its dual cyclohexane ring structure with an ethyl substitution, which imparts distinct chemical and physical properties compared to its simpler counterparts. This structural complexity makes it a valuable compound for studying the effects of ring size and substitution on the reactivity and stability of cycloalkanes .
Properties
CAS No. |
50991-12-3 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
(1R,2S)-1-cyclohexyl-2-ethylcyclohexane |
InChI |
InChI=1S/C14H26/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h12-14H,2-11H2,1H3/t12-,14+/m0/s1 |
InChI Key |
UGQREFNYSITUMG-GXTWGEPZSA-N |
Isomeric SMILES |
CC[C@H]1CCCC[C@H]1C2CCCCC2 |
Canonical SMILES |
CCC1CCCCC1C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R)-3-but-1-ynyl-3-methyloxiran-2-yl]methanol](/img/structure/B13813718.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)


![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
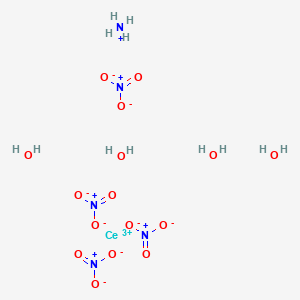
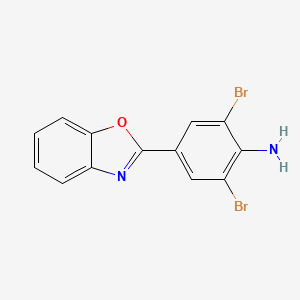
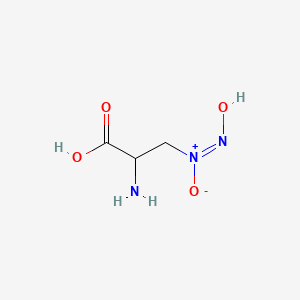
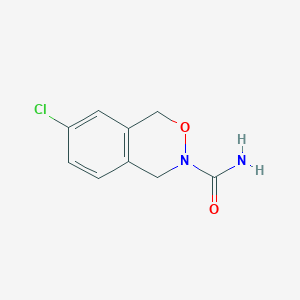
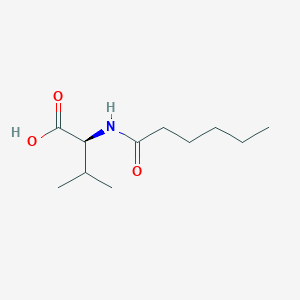
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13813763.png)
